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Compound of Interest

Compound Name: 6-Methyl-2H-chromene

CAS No.: 18385-83-6

Cat. No.: B11921110 Get Quote

CAS: 18385-83-6 | Formula: C₁₀H₁₀O | Class: Benzopyran / 2H-Chromene

Executive Summary & Chemical Identity
6-methyl-2H-chromene is a bicyclic organic compound featuring a benzene ring fused to a

pyran ring containing a specific double bond at the 3,4-position. It is distinct from 6-

methylcoumarin (which contains a carbonyl at position 2) and possesses a unique reactivity

profile driven by its enol ether-like character.
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Property Specification Note

IUPAC Name 6-methyl-2H-chromene
Distinct from 2H-chromen-2-

one (coumarin)

CAS Number 18385-83-6
Critical for database searches;

do not confuse with 92-48-8

Molecular Weight 146.19 g/mol
Low MW, high lipophilicity

potential

Physical State Colorless to pale yellow oil Volatile; prone to oxidation

Key Structural Alert 3,4-Double Bond
Site of metabolic bioactivation

(Epoxidation)

Secondary Alert 6-Methyl Group Site of benzylic oxidation

Toxicokinetics & Mechanism of Action (MOA)
The safety profile of 6-methyl-2H-chromene is governed by its metabolic fate. Unlike

coumarins, which are often detoxified via 7-hydroxylation, simple 2H-chromenes undergo

bioactivation similar to the Precocene class of insect anti-juvenile hormones.

The "Precocene Effect": Metabolic Bioactivation
The core risk lies in the cytochrome P450 (CYP450) mediated metabolism of the 3,4-double

bond. This transformation creates a highly reactive epoxide intermediate.

Mechanism:

Phase I Metabolism: Hepatic CYP450 enzymes oxidize the C3=C4 double bond.

Epoxide Formation: This yields 6-methyl-3,4-epoxychromane.

Reactive Fate: This epoxide is an electrophile. If not rapidly detoxified by Epoxide Hydrolase

(EH) or Glutathione (GSH), it covalently binds to cellular macromolecules (DNA/Proteins).

Cytotoxicity: Alkylation of proteins leads to hepatocellular necrosis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b11921110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11921110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical bioactivation pathway that researchers must

monitor.
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Caption: Figure 1.[1][2] Bioactivation pathway of 6-methyl-2H-chromene showing the critical

divergence between detoxification (GSH) and toxicity (Adduct formation).

Predicted Toxicological Profile
Based on structural read-across from Precocene I (7-methoxy-2,2-dimethyl-chromene) and

simple 2H-chromene, the following profile is projected for 6-methyl-2H-chromene.

Organ-Specific Toxicity
Hepatotoxicity (High Risk): The liver is the primary site of bioactivation. Accumulation of the

3,4-epoxide can cause centrilobular necrosis.

Indicator: Elevated ALT/AST levels in in vivo models.

Mechanism:[3][4] Depletion of intracellular Glutathione (GSH) pools followed by oxidative

stress.

Genotoxicity (Moderate Risk): Epoxides are direct-acting mutagens.

Ames Test Prediction: Likely positive in strains sensitive to oxidative mutagens (e.g.,

TA100) without S9 activation, or enhanced with S9.
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Pulmonary Toxicity (Potential): Chromene derivatives can undergo bioactivation in Club cells

(formerly Clara cells) in the lung, leading to necrosis.

Quantitative Toxicity Estimates (Read-Across)
Estimates derived from Precocene II and 2H-Chromene analogs.

Endpoint Predicted Value/Range Rationale

Oral LD50 (Rat) 300 - 1000 mg/kg

Moderate acute toxicity;

toxicity is delayed

(metabolism-dependent).

Skin Sensitization Moderate (Class 1B)

Potential for protein

haptenization via epoxide ring

opening.

LogP (Octanol/Water) ~3.0 - 3.5
Highly lipophilic; significant

membrane permeability.

GSH Half-Life
< 15 mins (in presence of

microsomes)

Rapid consumption of GSH

indicates reactive metabolite

formation.

Safety Assessment Protocols
For researchers utilizing this compound, standard MSDS data is insufficient. The following self-

validating protocols are required to establish a safety baseline in a drug discovery context.

Protocol 1: Reactive Metabolite Trapping (In Vitro)
Objective: Confirm if the 3,4-double bond generates reactive intermediates.

Incubation: Incubate 10 µM 6-methyl-2H-chromene with Human Liver Microsomes (HLM)

and NADPH (1 mM).

Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) in excess (5 mM).

Analysis: Analyze via LC-MS/MS for [M+GSH] adducts (Mass shift: +307 Da).
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Interpretation: Detection of GSH adducts confirms the formation of the reactive epoxide.

Protocol 2: Hepatocyte Cytotoxicity Assay
Objective: Determine the therapeutic window.

Cell Line: Primary Rat Hepatocytes or HepG2 cells.

Dosing: 0.1, 1, 10, 50, 100 µM for 24 and 48 hours.

Readout: ATP content (CellTiter-Glo) and LDH release (Membrane integrity).

Control: Co-incubate with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor.

Validation: If toxicity decreases with ABT, the toxicity is mechanism-based (metabolite-

driven).

Visualization: Safety Assessment Workflow
This workflow ensures no "false negatives" in safety screening.
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Caption: Figure 2. Decision tree for the safety evaluation of chromene-based scaffolds.

Handling & Occupational Safety
Given the volatility and lipophilicity of 6-methyl-2H-chromene, strict containment is required.
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Inhalation Risk: Vapors may be irritating to the respiratory tract (mucous membranes). Use

only in a certified chemical fume hood.

Skin Contact: High permeability. Double-gloving (Nitrile + Laminate) is recommended for

concentrated handling.

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The 3,4-double bond is susceptible

to auto-oxidation, forming peroxides which are explosive and more toxic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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